molecular formula C19H21NOS B1614389 3-methyl-3'-thiomorpholinomethyl benzophenone CAS No. 898762-74-8

3-methyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1614389
CAS No.: 898762-74-8
M. Wt: 311.4 g/mol
InChI Key: DLVRSJNMKNHTLH-UHFFFAOYSA-N
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Description

3-Methyl-3’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and has also shown potential in medical and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’-thiomorpholinomethylbenzophenone typically involves the reaction of 3-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve microwave-assisted synthesis to enhance reaction rates and yields. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3-Methyl-3’-thiomorpholinomethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Methyl-3’-thiomorpholinomethylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in biological systems. The compound primarily targets cellular membranes and DNA, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler derivative used as a photoinitiator and UV blocker.

    4-Methylbenzophenone: Similar in structure but lacks the thiomorpholine ring.

    Thiomorpholine: A sulfur-containing heterocycle used in various chemical syntheses.

Uniqueness

3-Methyl-3’-thiomorpholinomethylbenzophenone is unique due to the presence of both the benzophenone and thiomorpholine moieties, which confer distinct photoinitiating and biological properties. This dual functionality makes it particularly valuable in applications requiring both UV absorption and biological activity .

Properties

IUPAC Name

(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVRSJNMKNHTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643351
Record name (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-74-8
Record name (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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